6-Methyl-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVYHJIRSHQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 1h Pyrazolo 4,3 C Pyridine and Its Derivatives
Strategic Approaches to Pyrazolo[4,3-c]pyridine Ring System Construction
The assembly of the pyrazolo[4,3-c]pyridine framework can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Pyrazole (B372694) Ring Annulation onto a Pre-existing Pyridine (B92270) Scaffold
This approach involves the construction of the pyrazole ring onto a functionalized pyridine precursor. Prominent methods in this category include transition-metal-catalyzed cross-coupling reactions followed by cyclization.
A powerful one-pot, multicomponent reaction for the synthesis of substituted pyrazolo[4,3-c]pyridines involves a microwave-assisted Sonogashira-type cross-coupling followed by cyclization. This method utilizes 5-chloropyrazole-4-carbaldehydes as the starting material, which react with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine. The reaction proceeds through an initial Sonogashira coupling to form a 5-alkynylpyrazole-4-carbaldehyde intermediate. Subsequent intramolecular cyclization, facilitated by the amine, leads to the formation of the pyrazolo[4,3-c]pyridine ring system. researchgate.netktu.edu This approach allows for the introduction of diverse substituents at the 6-position of the final product, depending on the alkyne used.
A study on the synthesis of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines employed this methodology, demonstrating its utility in generating a library of potential protein kinase inhibitors. ktu.edu The use of microwave irradiation significantly accelerates the reaction, enabling the synthesis of the target compounds in a short timeframe.
Table 1: Examples of Pyrazolo[4,3-c]pyridines Synthesized via Sonogashira-Type Cross-Coupling
| Starting Pyrazole | Terminal Alkyne | Product |
|---|---|---|
| 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Phenylacetylene | 1-Phenyl-6-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
| 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | (4-Methoxyphenyl)acetylene | 6-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
Palladacycles have emerged as highly efficient pre-catalysts in a variety of cross-coupling reactions due to their stability and reactivity. In the context of pyrazolo[4,3-c]pyridine synthesis, microwave-assisted annulation reactions catalyzed by palladacycles offer a rapid and efficient route. While a specific example for the direct synthesis of 6-Methyl-1H-pyrazolo[4,3-c]pyridine using this method is not extensively documented in readily available literature, the general principle involves the palladium-catalyzed coupling of a suitably functionalized pyridine with a component that will form the pyrazole ring, followed by an intramolecular cyclization. The use of microwave irradiation in these reactions can dramatically reduce reaction times and improve yields.
Pyridine Ring Formation onto an Existing Pyrazole Scaffold
This alternative strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole core. This approach is particularly useful when the desired substitution pattern on the pyrazole ring is easier to establish prior to the pyridine ring formation.
A common and straightforward method for the synthesis of the pyrazolo[4,3-c]pyridine scaffold involves the condensation of an aminopyrazole with a functionalized pyridine. Specifically, the reaction of 3-amino-4-methylpyrazole with a 2-chloropyridine (B119429) derivative can lead to the formation of the desired fused ring system. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyridine ring by the amino group of the pyrazole, followed by an intramolecular cyclization. The specific conditions for this reaction, such as the choice of base and solvent, are crucial for achieving good yields and preventing the formation of side products. While this is a plausible and logical synthetic route, specific literature detailing the direct synthesis of this compound via this exact pathway requires further exploration.
A notable method for the synthesis of pyrazolo[4,3-c]pyridine derivatives involves the condensation of a dienamine with various amines that contain sulfonamide fragments. This approach has been successfully employed to synthesize a series of pyrazolo[4,3-c]pyridine sulfonamides, which have been investigated as carbonic anhydrase inhibitors. researchgate.net
The synthesis starts with a dienamine, which is prepared in a two-step procedure from dimethyl acetonedicarboxylate. The subsequent condensation of this dienamine with different amines carrying a sulfonamide group, typically by refluxing in methanol (B129727), leads to the formation of the final pyrazolo[4,3-c]pyridine products in good yields. researchgate.net This method allows for the introduction of a variety of substituents at the nitrogen atom of the pyridine moiety, depending on the structure of the sulfonamide-containing amine used.
Table 2: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides via Dienamine Condensation
| Dienamine Precursor | Amine with Sulfonamide Fragment | Resulting Pyrazolo[4,3-c]pyridine Derivative | Yield (%) |
|---|---|---|---|
| Methyl 4-(dimethylamino)-2-methoxycarbonyl-3-oxobut-2-enoate | 4-Aminobenzenesulfonamide | Methyl 5-(4-sulfamoylphenyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 85 |
| Methyl 4-(dimethylamino)-2-methoxycarbonyl-3-oxobut-2-enoate | 2-Aminoethanesulfonamide | Methyl 5-(2-sulfamoylethyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 78 |
Synthesis from 2-Amino-5-methylpyridine Precursors for Pyrazolo[4,3-C]pyridine Derivatives
The synthesis of the pyrazolo[4,3-c]pyridine scaffold, particularly derivatives of this compound, can be achieved from 2-aminopyridine (B139424) precursors. A common strategy involves a diazotization reaction followed by cyclization. For instance, starting with a substituted 2-amino-5-methylpyridine, such as methyl 2-amino-5-methylpyridine-3-carboxylate, a sequence of reactions can be initiated to form the fused pyrazole ring.
The process typically begins with the diazotization of the amino group on the pyridine ring using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is highly reactive. This intermediate can then undergo an intramolecular cyclization. Subsequent reactions, such as bromination, can be employed to introduce substituents at specific positions. For example, to synthesize a compound like 3-bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine, the cyclized pyrazolopyridinone intermediate would be treated with a brominating agent. This approach allows for the construction of the core bicyclic structure from readily available pyridine starting materials.
Gould-Jacobs Reaction Mechanisms for Pyrazolo[3,4-b]pyridines as Analogous Principles
While not directly applied to the synthesis of pyrazolo[4,3-c]pyridines, the Gould-Jacobs reaction, used for synthesizing the isomeric pyrazolo[3,4-b]pyridines, offers valuable mechanistic insights that can be considered as analogous principles. mdpi.com This reaction is a cornerstone for the synthesis of quinolines and can be adapted for fused heterocyclic systems. wikipedia.org
The reaction typically involves the condensation of a 3-aminopyrazole (B16455) with a diethyl 2-(ethoxymethylene)malonate. The mechanism proceeds through several key steps:
Nucleophilic Attack: The exocyclic amino group of the 3-aminopyrazole attacks the enol ether of the malonate derivative. mdpi.com
Elimination: This is followed by the elimination of an ethanol (B145695) molecule to form an intermediate.
Cyclization: A subsequent intramolecular nucleophilic attack from a ring nitrogen onto one of the ester groups leads to the formation of the six-membered pyridine ring, with another molecule of ethanol eliminated. mdpi.com
Aromatization: The intermediate then aromatizes to form the stable pyrazolo[3,4-b]pyridine core. mdpi.com
In many cases, the reaction is followed by treatment with a reagent like phosphorus oxychloride (POCl₃) to yield a 4-chloro-substituted product, which is a versatile intermediate for further functionalization. mdpi.com This sequence highlights a powerful strategy for constructing a pyridine ring onto a pre-existing pyrazole ring.
Vectorial Functionalization Strategies for Pyrazolo[4,3-c]pyridine Scaffolds
Vectorial functionalization refers to the selective modification of a core molecular scaffold at different positions, or "vectors," to explore the chemical space and optimize properties, which is a key strategy in fields like fragment-based drug discovery (FBDD). rsc.orgnih.gov For the pyrazolo[4,3-c]pyridine scaffold, this approach allows for the systematic elaboration of the molecule to enhance its interaction with biological targets. rsc.org
Key positions for functionalization on the pyrazolo[4,3-c]pyridine core include the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atoms at positions C-3, C-5, and C-7. rsc.orgresearchgate.net By developing selective chemical reactions for each of these sites, a diverse library of compounds can be generated from a common intermediate. nih.gov This strategy is crucial for transforming a preliminary "hit" compound into a more potent "lead" compound during the drug discovery process. rsc.org
Selective N-Alkylation and Protection Sequences (N-1, N-2)
The pyrazole moiety of the pyrazolo[4,3-c]pyridine scaffold contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized. rsc.org The ability to control the site of alkylation or the introduction of protecting groups is essential for directing subsequent synthetic steps. nih.gov
Control over N-1 versus N-2 functionalization can often be achieved by carefully selecting the reaction conditions, such as the base, solvent, and electrophile. researchgate.netnih.gov For instance, the use of different bases like sodium hydride (NaH) or organic bases can favor the formation of either the N-1 or N-2 isomer. researchgate.net Solvent choice can also play a critical role; reactions in polar aprotic solvents like DMSO may favor one isomer, while reactions in less polar solvents like THF might favor the other. nih.govresearchgate.net
Furthermore, protecting groups such as mesyl (Ms), tetrahydropyran (B127337) (THP), or trimethylsilylethoxymethyl (SEM) can be selectively introduced at either nitrogen position. researchgate.net These protecting groups can then be removed later in the synthetic sequence, allowing for the introduction of a desired functional group at a specific nitrogen atom. Simple alkylation can also be performed, often resulting in a mixture of N-1 and N-2 alkylated products that can be separated chromatographically. nih.govrsc.org
Below is a table summarizing selective N-functionalization reactions on a 5-chloro-1H-pyrazolo[4,3-c]pyridine scaffold, analogous to the 6-methyl derivative.
| Entry | Reaction Conditions | N-1 Product (Yield) | N-2 Product (Yield) |
|---|---|---|---|
| 1 | MsCl, NaH, THF, 0 °C-rt, 2 h | Ms (92%) | - (0%) |
| 2 | SEMCl, NaH, THF, 0 °C-rt, 2 h | SEM (72%) | SEM (16%) |
| 3 | SEMCl, N,N-dicyclohexylmethylamine, MeCN, 80 °C, 24 h | SEM (15%) | SEM (74%) |
C-H Activation Methods for Positional Functionalization (e.g., C-3, C-5, C-7)
Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of carbon-hydrogen bonds without the need for pre-functionalized substrates like organohalides or organometallics. rsc.orgnih.gov For the pyrazolo[4,3-c]pyridine scaffold, C-H activation strategies enable the introduction of substituents at positions such as C-3, C-5, and C-7, providing access to a wide array of derivatives. rsc.orgresearchgate.net These methods are highly atom-economical and can significantly shorten synthetic routes. rsc.org
The regioselectivity of C-H activation is often controlled by the choice of catalyst, directing groups, or the inherent electronic properties of the substrate. beilstein-journals.org Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for these transformations. nih.govbeilstein-journals.org
Borylation and Suzuki-Miyaura Cross-Coupling at C-3
The C-3 position of the pyrazolo[4,3-c]pyridine ring can be selectively functionalized through a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence. rsc.orgnih.gov This two-step, one-pot process is an efficient method for forming new carbon-carbon bonds. mdpi.com
First, an iridium-catalyzed C-H borylation reaction is used to install a boronate ester group, such as a pinacol (B44631) boronate (Bpin), at the C-3 position. researchgate.net This reaction typically uses a reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst and a ligand. nih.gov The resulting C-3 borylated intermediate is then directly subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl or heteroaryl halides without the need for purification. mdpi.comnih.gov This allows for the introduction of a wide range of substituents at the C-3 position. nih.govorganic-chemistry.org
Palladium-Catalyzed Buchwald-Hartwig Amination at C-5
The C-5 position of the pyrazolo[4,3-c]pyridine scaffold can be functionalized via C-N bond formation using the palladium-catalyzed Buchwald-Hartwig amination. rsc.orgwikipedia.org This reaction is a powerful method for coupling aryl halides with amines to form aryl amines. youtube.com To apply this reaction to the C-5 position, a halo-substituted pyrazolo[4,3-c]pyridine, such as 5-bromo- or 5-chloro-1H-pyrazolo[4,3-c]pyridine, is used as the electrophilic partner. nih.govresearchgate.net
The reaction involves treating the 5-halo-pyrazolo[4,3-c]pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base. nih.govyoutube.com This methodology is highly versatile and tolerates a wide range of functional groups on both the amine and the pyrazolopyridine core, making it a valuable tool for synthesizing libraries of C-5 aminated derivatives. nih.govnih.gov
Below is a table showcasing examples of the Buchwald-Hartwig amination at the C-5 position of a pyrazolo[3,4-c]pyridine scaffold.
| Entry | Amine | Catalyst/Ligand | Base | Yield |
|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | 95% |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 85% |
| 3 | Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | 92% |
Selective Metalation and Electrophilic Quench at C-7
The targeted functionalization of the pyrazolopyridine core is crucial for developing structure-activity relationships in drug discovery. One powerful strategy for achieving this is through selective deprotonation (metalation) at a specific carbon atom, followed by quenching the resulting organometallic intermediate with an electrophile. For the related pyrazolo[3,4-c]pyridine scaffold, a highly regioselective method has been established for functionalization at the C-7 position.
This transformation is typically achieved using a strong, non-nucleophilic base, such as a Turbo-Grignard reagent like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride). rsc.org The reaction proceeds by the abstraction of the most acidic proton on the aromatic core, which in this case is at the C-7 position. This process generates a nucleophilic magnesium-intermediate that is poised to react with a variety of electrophilic reagents.
The subsequent "electrophilic quench" step introduces a wide range of substituents at the C-7 position. This two-step, one-pot procedure allows for the installation of diverse functional groups. For instance, the intermediate can be transmetalated with ZnCl₂ to form a more reactive organozinc species, which can then participate in transition metal-catalyzed cross-coupling reactions, such as the Negishi cross-coupling, to form new carbon-carbon bonds. rsc.org This selective approach provides a reliable pathway to elaborate the pyrazolopyridine core, which is essential for hit-to-lead optimization in fragment-based drug discovery (FBDD). rsc.org
Table 1: Examples of Electrophilic Quench at C-7 of a Pyrazolopyridine Scaffold Note: Data is based on methodologies applied to the related 5-halo-1H-pyrazolo[3,4-c]pyridine system.
| Electrophile | Reagent Type | Resulting C-7 Substituent | Reaction Type |
|---|---|---|---|
| Aryl Iodide | Arylating Agent | Aryl group | Negishi Cross-Coupling rsc.org |
| Disulfides (e.g., S₂Ph₂) | Thiolating Agent | Thioether (e.g., -SPh) | Electrophilic Quench rsc.org |
| Iodine (I₂) | Halogenating Agent | Iodo group | Electrophilic Quench |
| Aldehydes/Ketones | Carbonyl Electrophiles | Hydroxyalkyl group | Nucleophilic Addition |
Advanced Synthetic Protocols and Catalysis
Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methods for constructing complex molecules. For the pyrazolopyridine family, advanced protocols involving catalyst-free conditions and transition metal catalysis have been explored to streamline their synthesis.
Catalyst-Free Grinding Procedures
In the pursuit of green and sustainable chemistry, mechanochemical methods, such as catalyst-free grinding, have emerged as an attractive alternative to traditional solvent-based synthesis. These solid-state reactions are often performed by grinding the reactants together in a mortar and pestle or a ball mill, minimizing or eliminating the need for solvents, which reduces waste and can lead to shorter reaction times and higher yields.
While the application of catalyst-free grinding procedures for the specific synthesis of the this compound core is not extensively documented in the reviewed literature, the principles of this methodology have been successfully applied to the synthesis of other pyrazole-containing heterocycles. For example, a simple, catalyst-free grinding method has been reported for the one-pot, three-component synthesis of polysubstituted amino pyrazoles. This suggests that similar solvent-free, mechanochemical approaches could potentially be developed for the construction of the pyrazolo[4,3-c]pyridine ring system, offering a more environmentally friendly synthetic route.
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Cu(II)-catalyzed)
Transition metal catalysis provides powerful tools for the construction of complex heterocyclic rings through cycloaddition reactions, which form multiple bonds in a single step. acsgcipr.org While thermal cycloadditions can be limited by high energy barriers, metal catalysis can provide lower energy pathways, enabling reactions that would otherwise be difficult or impossible. acsgcipr.org
For the synthesis of pyrazolopyridine isomers, copper(II) catalysis has proven particularly effective. A notable example is the Cu(II)-catalyzed formal [3+3] cycloaddition reaction used to prepare pyrazolo[3,4-b]pyridine derivatives. acs.orgnih.gov In this approach, copper(II) acetylacetonate (B107027) serves as an efficient catalyst to promote the ring-closure, leading to high yields under mild conditions. acs.orgnih.gov This methodology highlights the utility of copper catalysts in constructing the fused bicyclic pyrazolopyridine framework. Although this specific example yields a different isomer, it establishes a strong precedent for the potential application of Cu(II)-catalyzed cycloadditions in the synthesis of the pyrazolo[4,3-c]pyridine scaffold. Other transition metals like palladium are also widely used in various C-C and C-heteroatom bond-forming reactions to build and functionalize pyrazolopyridine systems. rsc.org
Table 2: Transition Metal-Catalyzed Synthesis of Pyrazolopyridine Isomers
| Catalyst | Reaction Type | Substrates | Product Isomer |
|---|---|---|---|
| Copper(II) acetylacetonate | Formal [3+3] Cycloaddition | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and hydrazine (B178648) derivatives | Pyrazolo[3,4-b]pyridine acs.orgnih.gov |
| Palladium Catalysts | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Halogenated pyrazolopyridines and coupling partners | Functionalized Pyrazolo[3,4-c]pyridine rsc.org |
| Immobilized Cu(II) Complexes | Azomethine Imine-Alkyne Cycloaddition | Azomethine imines and terminal ynones | Pyrazolo[1,2-a]pyrazoles |
Purification and Isolation Techniques for Synthesized Derivatives
The isolation of pure compounds from reaction mixtures is a critical step in chemical synthesis. For derivatives of this compound, standard laboratory techniques are employed to ensure the high purity required for analytical characterization and subsequent applications.
A primary method for purification is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. nih.gov The crude reaction mixture is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through it. For pyrazolopyridine derivatives, common eluents include mixtures of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane. acs.orgnih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the desired product.
For compounds that are crystalline solids and precipitate out of the reaction mixture, filtration is a straightforward and effective isolation method. The solid product is collected by passing the reaction slurry through a filter, and the isolated solid is then washed with a suitable solvent to remove residual impurities. mdpi.com For example, pyrazolo[4,3-c]pyridine sulfonamides have been isolated by filtration and subsequent washing with methanol to afford the pure compounds. mdpi.com
Table 3: Common Purification and Isolation Techniques
| Technique | Description | Typical Solvents/Materials | Application Example |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Silica Gel, Chloroform/Methanol, Ethyl Acetate/Hexane | Isolation of pyrazolo[4,3-b]pyridine derivatives nih.gov |
| Filtration | Mechanical separation of a solid from a liquid. | Methanol (for washing) | Isolation of precipitated pyrazolo[4,3-c]pyridine sulfonamides mdpi.com |
| Recrystallization | Purification of solids based on differences in solubility. | Various organic solvents | General technique for crystalline heterocyclic compounds |
Reactivity and Chemical Transformations of the Pyrazolo 4,3 C Pyridine Nucleus
Oxidation Reactions (e.g., N-Oxide Formation)
The pyrazolo[4,3-c]pyridine system, like other nitrogen-containing heterocycles, can undergo oxidation, particularly at the nitrogen atoms. The pyridine (B92270) nitrogen is generally more susceptible to N-oxidation than the pyrazole (B372694) nitrogens due to its higher basicity.
N-Oxide Formation: The formation of N-oxides is a common oxidation reaction for pyrazolopyridines. Treatment of a related compound, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to the formation of the corresponding N-oxide. The reaction typically involves the attack of the oxidant on the lone pair of electrons of the pyridine nitrogen atom. For instance, oxidation of pyrazolo[3,4-b]pyridines has been achieved using potassium permanganate in a basic medium. cdnsciencepub.com This transformation is significant as it can alter the electronic properties of the ring system, influencing subsequent substitution reactions.
| Oxidizing Agent | Product | Reference |
| Potassium permanganate (KMnO₄) | N-oxide | cdnsciencepub.com |
| Hydrogen peroxide (H₂O₂) | N-oxide |
Reduction Reactions
Reduction of the pyrazolo[4,3-c]pyridine nucleus can be achieved using various reducing agents, leading to reduced derivatives. These reactions can target either the pyridine ring or substituents on the ring system.
Formation of Reduced Pyrazolopyridines: The pyridine portion of the pyrazolo[4,3-c]pyridine scaffold can be reduced to yield tetrahydro derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or the more powerful lithium aluminum hydride (LiAlH₄). For example, the reduction of a 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with NaBH₄ yielded the corresponding alcohol, which is a precursor for further reactions. semanticscholar.org These reduced pyrazolopyridines are valuable intermediates in medicinal chemistry.
| Reducing Agent | Product Type | Reference |
| Sodium borohydride (NaBH₄) | Reduced pyrazolopyridine derivatives | semanticscholar.org |
| Lithium aluminum hydride (LiAlH₄) | Reduced pyrazolopyridine derivatives |
Electrophilic Substitution Reactions on the Pyridine Ring (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic substitution on the pyrazolo[4,3-c]pyridine ring system is influenced by the directing effects of the fused pyrazole ring and any existing substituents. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, but reactions can be facilitated under specific conditions.
Halogenation: Halogenation, such as chlorination, can be achieved using reagents like chlorine gas. In a study on a related pyrazolo[3,4-b]pyridine, chlorination resulted in the formation of a 3,5-dichloro compound. cdnsciencepub.com Selective halogenation is crucial for subsequent cross-coupling reactions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines have been synthesized and used as scaffolds for further functionalization. rsc.org
Nitration: Nitration of the pyrazolo[4,3-c]pyridine ring can be accomplished using concentrated nitric acid. The position of nitration is dependent on the reaction conditions and the substitution pattern of the starting material. Studies on the related pyrazolo[3,4-b]pyridine isomer have shown that nitration occurs on the pyridine ring. cdnsciencepub.com
Sulfonation: While sulfonation is a potential electrophilic substitution reaction, it can be challenging. The high reactivity of the pyrazole ring towards electrophilic sulfonation can sometimes preclude efficient cyclization and substitution on the pyridine ring. cdnsciencepub.com
Other Electrophilic Reactions: Modern methods allow for selective functionalization. For example, the C-7 position of a 5-chloro-1-{[2'-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridine was selectively metalated using TMPMgCl·LiCl and then treated with electrophiles like diphenyl disulfide to introduce a phenylsulfanyl group. rsc.org
| Reaction Type | Reagent | Product Type | Reference |
| Halogenation (Chlorination) | Cl₂ | Chloro-substituted pyrazolopyridine | cdnsciencepub.com |
| Nitration | Concentrated HNO₃ | Nitro-substituted pyrazolopyridine | cdnsciencepub.com |
| C-7 Functionalization | TMPMgCl·LiCl, then electrophile | 7-substituted pyrazolopyridine | rsc.org |
Further Ring Annulation Reactions from Pyrazolo[4,3-c]pyridine Intermediates to Form Other Heterocycles
Pyrazolo[4,3-c]pyridine intermediates are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups on the pyrazolo[4,3-c]pyridine core reacting with bifunctional reagents to build a new ring.
Synthesis of Fused Systems: Pyrazolo[4,3-c]pyridine derivatives can be used to construct polycyclic systems. For example, treatment of 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde, a precursor to the pyrazolo[4,3-c]pyridine system, with dry ammonia (B1221849) under heat and pressure afforded 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. semanticscholar.org Furthermore, intermediates derived from pyrazolo[4,3-c]pyridines can undergo cyclization to form systems like pyrazolo[4,3-c]quinolines. semanticscholar.org A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from a pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization. The resulting 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines were then used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce further diversity. mdpi.com
These annulation reactions highlight the utility of the pyrazolo[4,3-c]pyridine scaffold in creating complex molecular architectures for various applications, including medicinal chemistry and materials science.
Computational Chemistry and in Silico Approaches in Pyrazolo 4,3 C Pyridine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methyl-1H-pyrazolo[4,3-c]pyridine and its analogs, docking simulations are crucial for predicting their interaction with biological targets.
For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been extensively studied as inhibitors of various kinases. Docking studies revealed that these compounds can effectively bind to the ATP-binding site of kinases, which is often implicated in diseases like cancer. Similarly, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of enzymes such as 14-alpha demethylase through molecular docking simulations. The insights gained from these analogous structures can guide the design of docking studies for this compound derivatives against similar targets.
A study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction utilized molecular docking to analyze the binding mode of the most potent compound with the PD-L1 dimer. nih.gov This highlights the power of docking in elucidating structure-activity relationships (SARs). nih.gov
| Compound Class | Target | Key Finding from Docking |
| Pyrazolo[3,4-b]pyridines | Kinases | Binds to the ATP-binding site, inhibiting kinase activity. |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase | Identified as potent inhibitors of the enzyme. nih.govmdpi.com |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridines | PD-L1 Dimer | Elucidated the binding mode and informed SAR. nih.gov |
Molecular Dynamics Simulations for Binding Mechanism Elucidation
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the binding process and the stability of the ligand-protein complex over time. MD simulations can reveal crucial information about the conformational changes that occur upon ligand binding and the key interactions that stabilize the complex.
In a study of novel pyrazole-carboxamides, MD simulations were employed to understand the stability and interactions of the compounds within the active site of carbonic anhydrase. Such simulations can provide a more accurate prediction of binding affinities and residence times, which are critical parameters for drug efficacy.
Density Functional Theory (DFT) Calculations for Mechanistic Pathways and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties, such as geometries, reaction energies, and electronic properties like HOMO-LUMO energy gaps.
DFT calculations have been performed on pyrazolo[3,4-b]pyridine derivatives to understand their electronic properties and reactivity. acs.org For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. nih.gov In one study, DFT was used to investigate the molecular geometry and electron distribution of a pyridylpyrazole derivative, confirming its structure. nih.gov
These calculations are also instrumental in studying reaction mechanisms. For instance, DFT can be used to model the transition states of chemical reactions, helping to elucidate the mechanistic pathways of synthesis or metabolism of pyrazolopyridine derivatives.
| Property Calculated by DFT | Significance |
| Molecular Geometry | Confirms the three-dimensional structure of the molecule. nih.gov |
| HOMO-LUMO Energy Gap | Provides insights into chemical reactivity and stability. nih.gov |
| Electron Distribution | Helps to understand the electronic properties and potential sites for reaction. nih.gov |
| Reaction Energies | Predicts the feasibility and thermodynamics of chemical reactions. |
Structure-Guided Computational Screening and Optimization Methodologies
Structure-guided design is a powerful strategy in drug discovery where the three-dimensional structure of the target protein is used to design and optimize inhibitors. This approach often involves an iterative cycle of computational screening, chemical synthesis, and biological evaluation.
For 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK, a de novo design effort based on a known scaffold (SCH772984) employed hydrogen bond interactions specific to the ERK binding pocket to identify this viable lead series. nih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of highly potent and selective ERK inhibitors. nih.gov This demonstrates how computational screening can be effectively used to identify novel scaffolds and guide their optimization.
In Silico Analysis of Physicochemical and ADME Properties (e.g., SwissADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools like SwissADME are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles.
Studies on various pyrazole (B372694) and pyrazolopyrimidine derivatives have utilized in silico tools to predict their physicochemical properties and drug-likeness based on criteria such as Lipinski's rule of five. nih.govmdpi.com These analyses confirmed that many of the synthesized compounds fell within the acceptable range for oral bioavailability. nih.gov For pyrazolo[1,5-a]pyrimidines, properties like gastrointestinal absorption and potential inhibition of cytochrome P450 isoforms were assessed. nih.gov
| Predicted Property | Tool/Method | Importance |
| Physicochemical Properties | SwissADME, QikProp | Predicts solubility, lipophilicity, and other key parameters. researchgate.net |
| Drug-Likeness | Lipinski's Rule of Five | Assesses the potential for a compound to be an orally active drug. nih.govmdpi.com |
| ADME Profile | SwissADME | Predicts absorption, distribution, metabolism, and excretion characteristics. researchgate.net |
Tautomeric Stability Analysis (e.g., AM1 Calculations for Pyrazolo[3,4-b]pyridines as Analogous Principles)
Tautomerism, the ability of a molecule to exist in two or more interconvertible forms, can significantly impact its physicochemical properties and biological activity. Computational methods are frequently used to determine the relative stability of different tautomers.
While specific studies on this compound are limited, analogous systems provide valuable insights. For pyrazolines, DFT calculations have been used to show that Δ2-pyrazolines are generally more stable than other tautomeric forms. In studies of aminopurines, a related heterocyclic system, computational methods have been used to assess how solvation and substitution affect the relative stability of different tautomers. nih.gov The N9H tautomer is often the most stable in both gas and aqueous phases. nih.gov These principles and computational approaches, such as DFT and semi-empirical methods like AM1, can be applied to analyze the tautomeric preferences of this compound.
Advanced Analytical Methodologies for Structural Elucidation and Characterization of Pyrazolo 4,3 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for substituent positions and assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For pyrazolo[4,3-c]pyridine derivatives, NMR is crucial for confirming the position of substituents on the bicyclic ring system.
In the ¹H NMR spectrum of a pyrazolo[4,3-c]pyridine derivative, the chemical shifts of the aromatic protons provide significant information about the electronic environment within the fused rings. For instance, in a related series of 1H-pyrazolo[3,4-b]pyridines, aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. The methyl group protons at position 6 would be expected to produce a singlet peak, likely in the upfield region of the aromatic spectrum, around δ 2.5 ppm. vulcanchem.com The precise chemical shifts and coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of each proton to its position on the pyridine (B92270) and pyrazole (B372694) rings.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their hybridization and electronic density. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, which is essential for the complete and accurate assignment of the entire molecular structure. For example, in derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine system, extensive 2D NMR studies have been used to confirm the connectivity and substitution patterns. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolopyridine Derivatives
| Compound/Fragment | Technique | Chemical Shift (δ ppm) | Assignment |
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | ¹H NMR | 2.43 (s, 3H) | CH₃ |
| ¹H NMR | 6.62-7.39 (m) | Aromatic-H | |
| ¹³C NMR | 24.0 | CH₃ | |
| ¹³C NMR | 105.9-157.1 | Aromatic-C | |
| 5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo-[3,4-b]pyridine-3-carbonitrile | ¹H NMR | 2.35 (s, 3H), 2.50 (s, 3H) | 2CH₃ |
| ¹H NMR | 6.02 (s, 2H) | NH₂ | |
| ¹H NMR | 7.35 (d), 7.75 (d) | Aromatic-H (tosyl) | |
| ¹H NMR | 11.55 (s, 1H) | OH |
Note: Data presented is for structurally related compounds to illustrate typical chemical shifts. Specific data for 6-Methyl-1H-pyrazolo[4,3-c]pyridine is not available in the cited literature.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion.
For this compound, with a molecular formula of C₇H₇N₃, the expected exact mass would be validated by HRMS. For instance, in the characterization of various substituted pyrazolo[4,3-c]pyridine carboxamides, ESI-HRMS was used to confirm the calculated molecular weights to four decimal places, providing strong evidence for their elemental composition. vulcanchem.com
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The molecule will break in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure. For pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, a related class of compounds, fragmentation is often initiated by the loss of small, stable molecules like CO or HCN. nih.gov Analysis of these fragmentation pathways helps to piece together the molecular structure.
Table 2: Representative High-Resolution Mass Spectrometry Data for Pyrazolopyridine Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 5-((1H-Indol-3-yl)methyl)-N-(4-chlorobenzyl)-1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide | C₂₅H₂₇ClN₅O₂ | 464.18478 | 464.18476 |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | C₁₇H₁₄BrN₃O₄ | 404.0240 | 404.0242 |
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | C₁₂H₁₂ClN₂ | 219.0684 | 219.0687 |
Note: The data illustrates the accuracy of HRMS for confirming the elemental composition of related pyrazolopyridine structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the fused aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The presence and position of these bands can confirm the presence of the key functional groups in the molecule. tandfonline.comscirp.org
Table 3: Typical Infrared Absorption Bands for Pyrazolopyridine Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| N-H (Pyrazole) | Stretch | 3100 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 2960 |
| C=N / C=C (Aromatic Rings) | Stretch | 1400 - 1650 |
Note: This table represents typical frequency ranges for the functional groups found in pyrazolopyridine structures based on data from related compounds.
X-ray Diffraction Analysis for Solid-State Structure Determination
Table 4: Representative Crystal Structure Data for a Related Pyrazolopyridine Derivative
| Compound | Crystal System | Space Group | Key Dihedral Angle |
| 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Monoclinic | P2₁/c | 2.56 (6)° (between pyrazolopyridine and phenyl ring) |
Note: Data from a related pyrazolo[3,4-b]pyridine derivative illustrates the type of information obtained from X-ray diffraction.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity.
For this compound (C₇H₇N₃), the theoretical elemental composition can be calculated. Experimental determination of these percentages through combustion analysis would be a crucial step in the characterization process to confirm the proposed formula. In the synthesis of numerous pyrazolopyridine derivatives, elemental analysis is routinely reported to corroborate the structures proposed by spectroscopic methods. scirp.orgderpharmachemica.com
Table 5: Calculated Elemental Composition for this compound
| Element | Symbol | Atomic Weight | Molecular Formula | % Composition |
| Carbon | C | 12.01 | C₇H₇N₃ | 63.14% |
| Hydrogen | H | 1.008 | C₇H₇N₃ | 5.30% |
| Nitrogen | N | 14.01 | C₇H₇N₃ | 31.56% |
Note: This table presents the theoretical elemental composition for the target compound. Experimental values would be expected to be within ±0.4% of these calculated values.
Applications As Chemical Probes and Research Tools
Development of Fluorescent and Colorimetric Probes for Sensing Applications
The pyrazolo[4,3-c]pyridine core has been successfully utilized in the design of fluorescent probes, particularly for sensing changes in the microenvironment, such as pH. mdpi.com The fluorescence properties of these compounds can be finely tuned by introducing various substituents onto the core structure. mdpi.com
One notable area of research has been the development of pH sensors. The investigation into a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines revealed that their fluorescence is highly dependent on the electronic nature of the substituents and the pH of the medium. mdpi.com For instance, derivatives bearing a 7-(4-hydroxyphenyl) or 7-(4-methoxyphenyl) group showed that their emission maxima and fluorescence quantum yields increase under standard pH conditions. mdpi.com
A particularly effective pH indicator was identified from this library: 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. This compound demonstrated significant potential for both fluorescence intensity-based and ratiometric pH sensing, highlighting the utility of the pyrazolo[4,3-c]pyridine scaffold in creating sensitive chemical probes. mdpi.com The photophysical properties of these compounds are influenced by the substituents, with the most polar 7-aryl substituted compounds displaying the most prominent fluorescent characteristics. mdpi.com
Table 1: Examples of Pyrazolo[4,3-c]pyridine Based Fluorescent Probes
| Compound Name | Application | Key Finding | Reference |
|---|---|---|---|
| 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | pH Indicator | Enables both fluorescence intensity-based and ratiometric pH sensing. | mdpi.com |
| 7-(4-hydroxyphenyl) substituted pyrazolo[4,3-c]pyridines | pH-dependent fluorescent dyes | Emission maxima and quantum yield increase under standard pH. | mdpi.com |
Utilization in Biosensing Platforms
The broader family of pyrazolopyridines has shown considerable promise for use in biosensing platforms, which are analytical devices that combine a biological component with a physicochemical detector. Although specific examples for 6-methyl-1H-pyrazolo[4,3-c]pyridine are not extensively documented in this direct context, related pyrazolopyridine isomers serve as excellent models for potential applications.
For example, derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.net Specifically, a compound identified as 4-(4-N,N-dimethylaminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine demonstrated high and selective binding to these plaques in brain tissue from Alzheimer's patients, as observed through fluorescence confocal microscopy. researchgate.net This highlights the potential for developing pyrazolopyridine-based probes for the diagnosis and study of neurodegenerative diseases.
Furthermore, the inherent ability of the pyrazolopyridine structure to act as a ligand for metal ions has been exploited in the creation of fluorescent chemosensors. Different isomers, such as 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, have been designed as reversible fluorescent probes for the nanomolar detection of cations like Cu²⁺. nih.govacs.org Another sensor, based on a 1H-pyrazolo[3,4-b]quinoline derivative, was developed for the detection of Zn²⁺ cations. mdpi.com These examples underscore the versatility of the pyrazolopyridine core in constructing biosensors for biologically significant ions.
Future Research Directions and Translational Potential
Optimization of Synthetic Pathways for Scalability and Efficiency
The advancement of 6-methyl-1H-pyrazolo[4,3-c]pyridine derivatives from laboratory-scale curiosities to viable clinical candidates necessitates the development of robust and scalable synthetic routes. Current synthetic methods, while effective for initial discovery, often face challenges such as low yields, the use of expensive reagents, and multi-step processes that are not amenable to large-scale production. acs.org For instance, the synthesis of related pyrazolo[4,3-c]pyridines has sometimes involved complex purification of intermediates, which is impractical for industrial-scale manufacturing. acs.org
Table 1: Strategies for Synthetic Pathway Optimization
| Strategy | Objective | Potential Impact |
| One-Pot Reactions | Reduce the number of synthetic steps and purification stages. | Increased overall yield, reduced waste, and lower production costs. |
| Catalyst Development | Identify more efficient and reusable catalysts. | Improved reaction rates and selectivity, and enhanced sustainability. |
| Alternative Solvents | Utilize greener and more cost-effective solvents. | Reduced environmental impact and operational expenses. |
| Flow Chemistry | Enable continuous manufacturing processes. | Enhanced safety, scalability, and process control. |
Enhancement of Compound Selectivity and Bioavailability for Preclinical Advancement
A critical hurdle in the preclinical development of many therapeutic candidates, including those based on the pyrazolo[4,3-c]pyridine scaffold, is achieving a balance of high potency, target selectivity, and favorable pharmacokinetic properties. While derivatives of this scaffold have shown promising activity, their translation to in vivo models and eventually to clinical use requires meticulous optimization of their selectivity and bioavailability. acs.orgnih.gov
Enhancing selectivity involves modifying the compound's structure to maximize interactions with the intended biological target while minimizing off-target effects that can lead to toxicity. For pyrazolo[4,3-c]pyridine derivatives targeting protein-protein interactions, such as the PEX14-PEX5 interaction in Trypanosoma, even subtle structural changes can dramatically alter species selectivity. acs.orgcnr.it For example, modifications to the amide linkage in certain derivatives proved detrimental to binding to human PEX14 but maintained potent inhibition of the Trypanosoma brucei protein, thereby increasing selectivity. acs.org
Improving bioavailability is equally important and often involves tuning the physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity, a common feature of some active pyrazolo-pyridone inhibitors, can lead to poor solubility and metabolic instability. nih.gov Future research should focus on strategies such as the introduction of polar functional groups or the use of heterocyclic bioisosteres to improve solubility and metabolic stability without compromising potency. nih.gov For example, fluorination at specific positions on aromatic rings has been shown to preserve activity while potentially improving metabolic stability. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazolo[4,3-c]pyridine scaffold is a versatile pharmacophore with a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net While much of the recent focus has been on its potential as an anti-trypanosomal agent through the inhibition of the PEX14-PEX5 protein-protein interaction, the structural features of this scaffold suggest its potential utility against a wider range of biological targets. acs.org
Future research should aim to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities. This could include kinases, which are critical targets in oncology, and various enzymes and receptors involved in inflammatory and infectious diseases. nih.govtandfonline.com For instance, different pyrazolopyridine isomers have shown potent inhibitory activity against kinases like ALK, c-Met, and TBK1, suggesting that the this compound core could also be decorated to target such enzymes. nih.govtandfonline.comnih.gov The broad anti-proliferative activity of some derivatives against various cancer cell lines further underscores the need to explore their potential in oncology. researchgate.net
Design and Synthesis of Diversified Libraries for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of novel drug leads. rsc.org This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target, followed by their elaboration into more potent lead compounds. The this compound core is an excellent candidate for FBDD due to its heterocyclic nature, which provides multiple vectors for chemical modification and the potential for a wide range of intermolecular interactions. rsc.orgdur.ac.uk
A key future direction is the design and synthesis of diversified libraries of this compound-based fragments. dur.ac.uk These libraries should explore a wide range of substituents at various positions on the bicyclic core to maximize chemical diversity. The development of efficient and versatile synthetic methods that allow for the late-stage functionalization of the scaffold is crucial for the rapid generation of these libraries. rsc.orgdur.ac.uk Such methods would enable the systematic exploration of the chemical space around the core fragment, facilitating the identification of initial hits and their subsequent optimization into high-affinity ligands.
Integration of Advanced Computational and Experimental Methodologies for Lead Optimization
The synergy between computational and experimental approaches is paramount for accelerating the drug discovery process. For the this compound scaffold, integrating advanced computational tools with experimental validation can guide the rational design of more potent and selective inhibitors.
Structure-based drug design, which relies on high-resolution structural information from X-ray crystallography and NMR spectroscopy, has already proven invaluable in optimizing pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction. acs.orgtum.de Future efforts should continue to leverage these techniques to elucidate the binding modes of new derivatives and to identify key interactions that can be exploited for further optimization. tum.de Molecular dynamics simulations can provide insights into the dynamic nature of the target-ligand interactions, further refining the design process. tum.de
In addition to structure-based methods, ligand-based approaches such as quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate chemical structure with biological activity. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing. The integration of these computational methods with high-throughput experimental screening will create a powerful feedback loop for efficient lead optimization. tum.de
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine scaffold, and how can 6-methyl substitution be introduced?
- The pyrazolo[4,3-c]pyridine core can be synthesized via two approaches: (1) annelation of a pyrazole ring onto a pyridine derivative or (2) pyridine-ring formation using pyrazole precursors. For 6-methyl substitution, electrophilic or nucleophilic reagents (e.g., 3-(arylidene)-1-methyl-4-piperidone) are employed during cyclization. Optimization of reaction conditions (e.g., tert-butylamine for ring closure) ensures regioselectivity and yield .
Q. How can researchers confirm the structural integrity of 6-methyl-1H-pyrazolo[4,3-c]pyridine derivatives post-synthesis?
- Characterization relies on elemental analysis (C, H, N content), spectral data (¹H/¹³C NMR for methyl group verification at position 6), and mass spectrometry (molecular ion peaks). X-ray crystallography may resolve ambiguities in regiochemistry, as seen in substituted analogs .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer)?
- Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
- Anticancer : MTT assay for cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .
- Controls should include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to contextualize potency .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for this compound derivatives targeting kinases like EGFR or PIM1?
- SAR Methodology :
- Substitution Patterns : Introduce halogens (e.g., bromine at position 3) or heterocycles (e.g., pyrazine at position 6) to modulate steric/electronic effects .
- Biological Testing : Kinase inhibition assays (e.g., ADP-Glo™ for EGFR) and co-crystallization (e.g., PDB ID: 5V82 for PIM1 binding analysis) .
- Data Interpretation : Correlate IC₅₀ values with substituent hydrophobicity/electron-withdrawing capacity to refine pharmacophores .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for pyrazolo[4,3-c]pyridine-based compounds?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and bioavailability to identify discrepancies.
- Structural Modifications : Introduce prodrug moieties (e.g., esterification of carboxylic acid groups) to enhance solubility and tissue penetration, as demonstrated in related pyridine derivatives .
Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?
- Molecular Docking : Use crystal structures (e.g., 5V82) to predict binding modes with kinases. Focus on interactions between the methyl group and hydrophobic pockets .
- MD Simulations : Evaluate stability of ligand-receptor complexes over time (≥100 ns trajectories) to prioritize compounds with low RMSD values .
Q. What are the challenges in scaling up synthesis of this compound derivatives, and how can they be mitigated?
- Key Issues : Low yields in multi-step reactions (e.g., Sonogashira coupling) and purification difficulties due to regioisomers .
- Solutions :
- Flow Chemistry : Continuous synthesis minimizes intermediate degradation .
- Chromatography : Use reverse-phase HPLC with C18 columns for high-purity isolation .
Methodological Notes
- Synthetic Optimization : Prioritize tert-butylamine-mediated cyclization for regioselective pyrazole-pyridine fusion .
- Biological Assays : Include negative controls (e.g., DMSO vehicle) to rule out solvent interference in cytotoxicity studies .
- Data Reproducibility : Validate spectral assignments with 2D NMR (e.g., HSQC, HMBC) to avoid mischaracterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
